

# Application Note: LC-MS/MS Method for Orelabrutinib in Human Plasma

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## Compound Focus: Orelabrutinib

CAS No.: 1655504-04-3

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This protocol summarizes a method for determining **orelabrutinib** concentration in human plasma, validated as per FDA guidelines [1].

Parameter	Specification
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix	Human Plasma [1]
Internal Standard (IS)	Ibrutinib-d5 [1]
Analytical Range	1.00 - 500 ng/mL [1]
Runtime	4.5 minutes [1]
Accuracy (Inter/Intra-run)	-3.4% to 6.5% [1]
Precision (Inter/Intra-run)	2.8% to 12.8% [1]
Sample Preparation	Protein Precipitation with Acetonitrile [1]

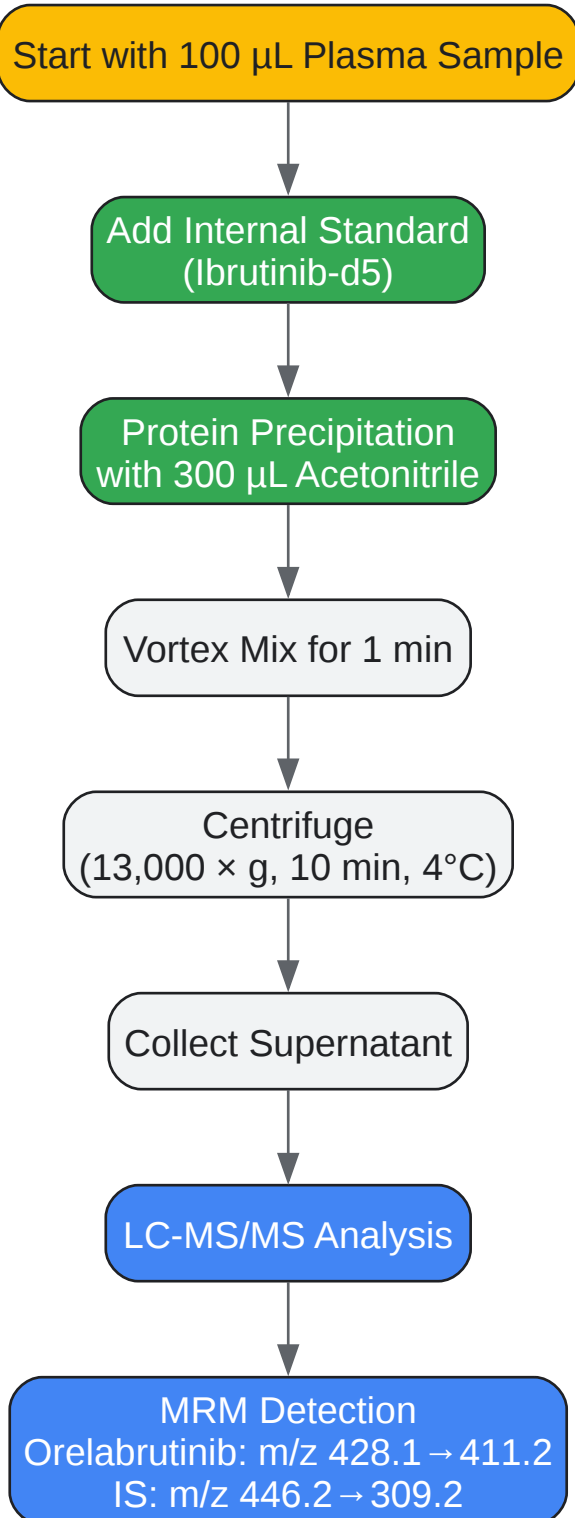
## Detailed Methodology

- **Instrument Configuration:** Use an LC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in **positive ion mode** [1].
- **Chromatography:**
  - **Mobile Phase:** 10 mM ammonium formate containing 0.1% formic acid and acetonitrile (62:38, v/v) [1].
  - A reversed-phase C18 column is recommended for separation [2].
- **Mass Spectrometry Detection:**
  - Operate in **Multiple Reaction Monitoring (MRM)** mode.
  - Monitor the transitions: **m/z 428.1 → 411.2 for orelabrutinib** and **m/z 446.2 → 309.2 for the internal standard (Ibrutinib-d5)** [1].
- **Sample Preparation Protocol:**
  - Pipette **100 µL of plasma** into a tube.
  - Add the internal standard working solution.
  - Precipitate proteins by adding **300 µL of acetonitrile**.
  - Vortex mix for 1 minute and centrifuge at 13,000 × g for 10 minutes at 4°C.
  - Transfer the supernatant for LC-MS/MS analysis [1] [2].
- **Method Validation:** The method demonstrated acceptable selectivity, matrix effects, recovery, and stability under various storage conditions. Incurred sample reanalysis confirmed good reproducibility [1].

## Experimental Workflow Diagram

The diagram below outlines the entire analytical procedure.

## Orelabrutinib LC-MS/MS Analysis Workflow



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## Alternative Method: UPLC-MS/MS in Rat Plasma

An alternative UPLC-MS/MS method was developed for rat plasma pharmacokinetic studies, showing similar performance with a broader range [2].

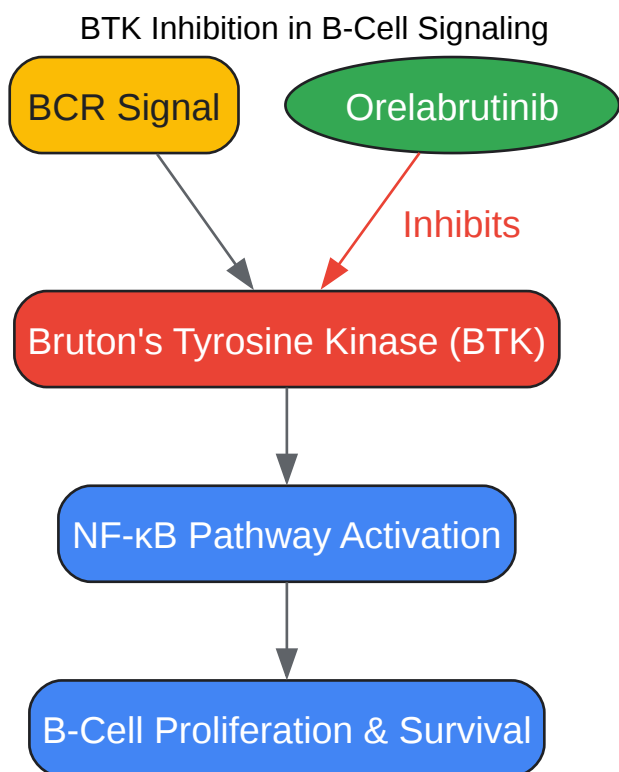
Parameter	Specification
Analytical Technique	UPLC-MS/MS
Sample Matrix	Rat Plasma
Internal Standard (IS)	Futibatinib
Analytical Range	1 - 2000 ng/mL
Runtime	3.0 minutes
LLOQ	1 ng/mL
Precision (% RSD)	1.4% to 11.5%

- **Key Differences:** Uses **futibatinib as IS** and a **gradient elution** with 0.1% formic acid in water and acetonitrile [2].
- **Application:** Successfully applied to a pharmacokinetic study in rats after oral administration of 10 mg/kg **orelabrutinib** [2].

## Clinical Context and Relevance of Orelabrutinib

**Orelabrutinib** is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved in China for treating B-cell malignancies like mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL) [1] [2] [3].

Therapeutic drug monitoring is crucial because **orelabrutinib** exhibits **large inter-individual variability**, and its pharmacokinetics can be affected by co-administration with strong CYP3A4 inhibitors [1]. The diagram below shows its role in B-cell signaling.



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## Critical Method Notes and Considerations

- **Choice of Internal Standard:** The use of a deuterated internal standard (Ibrutinib-d5) is optimal for compensating for variability in sample preparation and ionization efficiency [1].
- **Clinical Application:** This method is intended for **therapeutic drug monitoring (TDM)** and **pharmacokinetic studies** in patients. It has been applied to samples from patients with MCL and CLL/SLL [1].
- **Stability:** The method validation included stability studies under various conditions, ensuring reliability during routine analysis [1].

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## References

1. Determination of Orelabrutinib in Human Plasma Using LC - MS / MS [pubmed.ncbi.nlm.nih.gov]
2. Development of a UPLC-MS/MS method for the ... [frontiersin.org]
3. Orelabrutinib Combined With Lenalidomide and ... [frontiersin.org]

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